REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH:10]=1)[C:7](Cl)=[O:8].[CH3:11][Mg+].[Br-]>C1COCC1>[Br:1][C:2]1[CH:10]=[C:6]([C:7](=[O:8])[CH3:11])[CH:5]=[N:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC=C(C(=O)Cl)C1
|
Name
|
Fe(acac)3
|
Quantity
|
0.04 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.907 mL
|
Type
|
reactant
|
Smiles
|
C[Mg+].[Br-]
|
Name
|
|
Quantity
|
24 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is stirred for 10 minutes until a solution forms
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
with stirring for 2 hours at −78° C
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
On warming to room temperature silica
|
Type
|
ADDITION
|
Details
|
is added to the reaction mixture
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with 50:50 EtOAc/iso-hexanes
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |